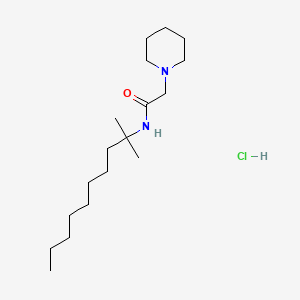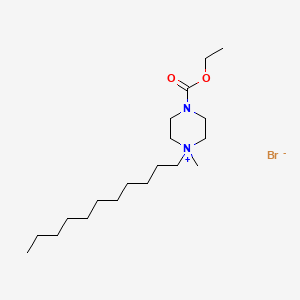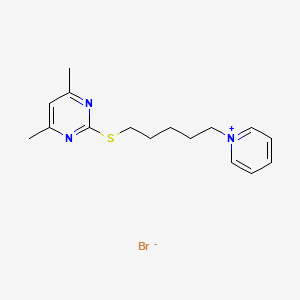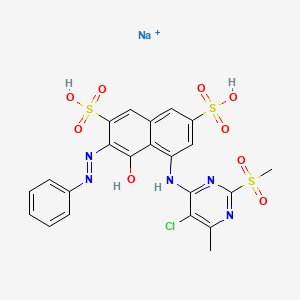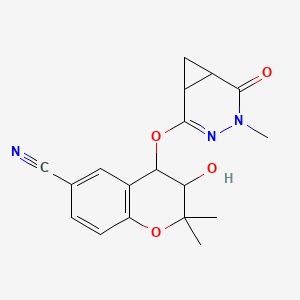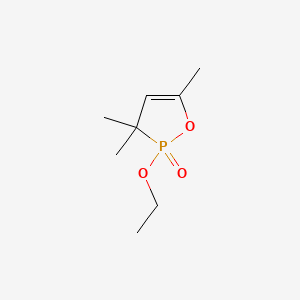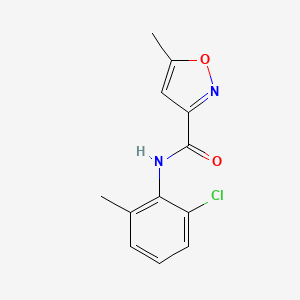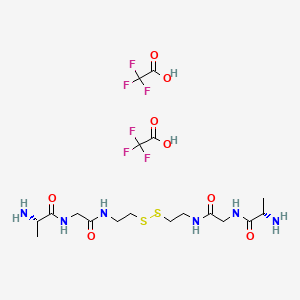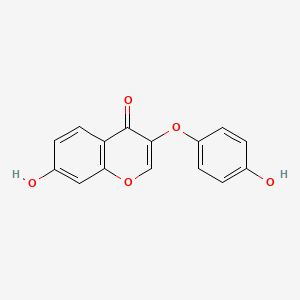
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is an organic compound with the molecular formula C22H28N2. This compound is a derivative of benzaldehyde and is characterized by the presence of a hydrazone functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone typically involves the reaction of 4-pentylbenzaldehyde with 4-propylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, potentially leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 4-pentyl-: A simpler derivative without the hydrazone group.
4-Pentylbenzaldehyde: Another related compound with a different substitution pattern.
4-Propylphenylhydrazine: The hydrazine precursor used in the synthesis.
Uniqueness
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72010-26-5 |
|---|---|
Fórmula molecular |
C22H30N2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-pentylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine |
InChI |
InChI=1S/C22H30N2/c1-3-5-6-8-20-11-15-22(16-12-20)18-24-23-17-21-13-9-19(7-4-2)10-14-21/h9-16,18,23H,3-8,17H2,1-2H3/b24-18+ |
Clave InChI |
TVVVXBDADDEUML-HKOYGPOVSA-N |
SMILES isomérico |
CCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


